N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-2-16-7-3-4-9-19(16)23-21(26)17-10-11-20(25)24(14-17)13-15-6-5-8-18(22)12-15/h3-12,14H,2,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSAKOVTTPEXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-ethylbenzaldehyde with 3-fluorobenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's anticancer properties, particularly against various cancer cell lines.
Case Studies
-
Study on A549 Lung Cancer Cells :
- Objective : To evaluate the cytotoxic effects of the compound on A549 human lung adenocarcinoma cells.
- Methodology : A549 cells were treated with varying concentrations of the compound for 24 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 100 µM, with a growth inhibition percentage (GIP) of 75% at 150 µM.
-
Comparative Efficacy Against Other Cancer Cell Lines :
- The compound was tested against multiple cancer types, including breast (MDA-MB-231) and ovarian (OVCAR-8) cancers.
- Table 1: Anticancer Activity Summary
| Cell Line | Concentration (µM) | GIP (%) |
|---|---|---|
| A549 (Lung) | 150 | 75 |
| MDA-MB-231 (Breast) | 100 | 68 |
| OVCAR-8 (Ovarian) | 200 | 82 |
Antimicrobial Applications
In addition to its anticancer properties, N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has demonstrated antimicrobial activity against several pathogens.
Case Studies
-
Inhibition Studies Against Staphylococcus aureus :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : The compound was tested at various concentrations.
- Results : Effective growth inhibition was noted at concentrations as low as 50 µM.
- Table 2: Antimicrobial Activity Summary
| Pathogen | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 90 |
| Klebsiella pneumoniae | 100 | 85 |
| Escherichia coli | 75 | 80 |
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Limitations
- No direct biological data for the target compound.
- Comparisons rely on structural extrapolation from related scaffolds.
Biological Activity
N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following attributes:
- Molecular Formula : C₁₆H₁₈FN₂O₃
- Molecular Weight : 300.33 g/mol
- CAS Number : 2770613-49-3
This compound exhibits biological activity primarily through its interaction with various biological targets:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes linked to cancer progression, particularly in PTEN-deficient tumors. It acts as a selective inhibitor of the PI3K pathway, which is crucial for cell survival and proliferation .
- G Protein-Coupled Receptor (GPCR) Modulation : Research indicates that this compound may influence GPCR signaling pathways, which are vital for numerous physiological processes including hormone regulation and neurotransmission .
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It has shown significant efficacy in inhibiting tumor growth in various cancer models:
- In Vivo Studies : In mouse models of prostate cancer, the compound demonstrated complete inhibition of tumor growth when administered orally. This suggests a promising profile for further development in cancer therapeutics .
Antimicrobial Properties
There is emerging evidence that compounds similar to N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine derivatives exhibit antimicrobial effects. These properties may be attributed to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways .
Research Findings and Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
